
Sulindac sulfide
概要
説明
スルインドラックスルフィドは、非ステロイド性抗炎症薬(NSAID)スルインドラックの代謝産物です。スルインドラックは、プロドラッグであり、肝臓酵素によって活性型のスルインドラックスルフィドに変換されます。スルインドラックスルフィドは、抗炎症作用、鎮痛作用、解熱作用で知られています。 これは、変形性関節症、関節リウマチ、強直性脊椎炎など、さまざまな炎症性疾患の治療に使用されます .
準備方法
合成経路と反応条件
スルインドラックスルフィドは、スルインドラックからの還元プロセスによって合成されます。スルインドラックの還元は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などのさまざまな還元剤を使用して、制御された条件下で行うことができます。 反応は通常、スルインドラックをテトラヒドロフラン(THF)などの適切な溶媒に溶解し、反応温度を維持しながら、ゆっくりと還元剤を加えることから始まります .
工業生産方法
工業的な設定では、スルインドラックスルフィドの製造は、効率的かつ費用対効果の高い還元剤を使用して、大規模な還元プロセスを伴います。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 粗生成物はその後、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製され、純粋なスルインドラックスルフィドが得られます .
化学反応の分析
反応の種類
スルインドラックスルフィドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
酸化: スルインドラックスルフィドは、過酸化水素(H2O2)または過マンガン酸カリウム(KMnO4)などの酸化剤を使用して、スルインドラックスルホンに酸化することができます。
還元: スルインドラックスルフィドは、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、スルインドラックに戻すことができます。
置換: スルインドラックスルフィドは、さまざまな求電子剤と置換反応を起こすことができ、さまざまな誘導体の生成につながります.
一般的な試薬と条件
酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: 制御された条件下でのさまざまな求電子剤
生成される主な生成物
酸化: スルインドラックスルホン
還元: スルインドラック
科学研究への応用
化学: スルインドラックスルフィドは、潜在的な治療用途を持つさまざまな誘導体の合成のための出発物質として使用されます。
生物学: スルインドラックスルフィドは、特定の癌細胞の増殖を阻害することが示されており、癌治療の潜在的な候補となっています。
医学: スルインドラックスルフィドは、変形性関節症、関節リウマチ、強直性脊椎炎などの炎症性疾患の治療に使用されています。
科学的研究の応用
Cancer Treatment
Sulindac sulfide has been extensively studied for its potential in cancer prevention and treatment:
- Colorectal Cancer : SS has demonstrated efficacy in reducing tumor size and number in patients with familial adenomatous polyposis (FAP), a hereditary condition leading to colorectal cancer. The compound induces apoptosis in colon cancer cells and exhibits chemopreventive properties .
- Leukemia : In preclinical models, SS has been shown to reverse aberrant self-renewal in leukemia progenitor cells, suggesting its potential as a therapeutic agent for acute myeloid leukemia (AML) associated with PML/RARα fusion proteins .
- Triple-Negative Breast Cancer (TNBC) : Recent studies have identified SS as a promising candidate for treating TNBC by inhibiting Notch signaling pathways and enhancing the effects of immunotherapy .
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption and Metabolism : Following administration, sulindac is metabolized into this compound and sulindac sulfone. The pharmacokinetics of these metabolites have been investigated to optimize dosing regimens for clinical applications .
- Safety Profile : this compound is generally well-tolerated with a favorable safety profile compared to other chemotherapeutics. Studies have reported minimal adverse effects, making it a viable option for long-term use in cancer prevention strategies .
In Vitro Studies
Numerous in vitro studies have showcased the effectiveness of this compound against various cancer cell lines:
Study | Cell Line | Effect |
---|---|---|
Steinert et al. (2011) | Leukemia | Reduced stem cell capacity |
Kim et al. (2018) | MCF-7 Breast Cancer | Induced apoptosis via caspase activation |
Fink et al. (2008) | Colon Cancer | Prevented tumor formation in animal models |
In Vivo Studies
In vivo research further supports the anticancer properties of SS:
作用機序
スルインドラックスルフィドは、主にシクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2の活性を阻害することにより効果を発揮します。この阻害は、炎症、痛み、発熱の媒介物質であるプロスタグランジンの合成減少につながります。 プロスタグランジンのレベルを低下させることで、スルインドラックスルフィドは、さまざまな炎症性疾患に関連する炎症、痛み、発熱を軽減するのに役立ちます .
類似化合物の比較
類似化合物
インドメタシン: 抗炎症作用が類似した別のNSAIDです。
ジクロフェナク: 強力な抗炎症作用と鎮痛作用を持つ、広く使用されているNSAIDです。
イブプロフェン: 痛み、炎症、発熱の治療に使用される一般的なNSAIDです。
スルインドラックスルフィドの独自性
スルインドラックスルフィドは、腸肝循環を起こす能力においてユニークであり、これは、他のNSAIDによる有意な胃腸の副作用を引き起こすことなく、化合物の血液レベルを一定に維持するのに役立ちます。 この特性により、スルインドラックスルフィドは、他のNSAIDに関連する胃腸の問題を起こしやすい患者にとって好ましい選択肢となっています .
類似化合物との比較
Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Diclofenac: A widely used NSAID with potent anti-inflammatory and analgesic effects.
Ibuprofen: A common NSAID used for the treatment of pain, inflammation, and fever.
Uniqueness of Sulindac Sulfide
This compound is unique in its ability to undergo enterohepatic circulation, which helps maintain constant blood levels of the compound without inducing significant gastrointestinal side effects. This property makes this compound a preferred choice for patients who are prone to gastrointestinal issues associated with other NSAIDs .
生物活性
Sulindac sulfide (SS) is the active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, which has garnered attention for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications based on recent research findings.
Anticancer Activity
This compound exhibits significant anticancer properties through various mechanisms:
- Inhibition of Cyclooxygenase Enzymes : SS selectively inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis. COX-2 is often overexpressed in tumors, particularly in triple-negative breast cancer (TNBC), where its inhibition correlates with improved patient outcomes .
- Modulation of Notch Signaling : Recent studies indicate that SS acts as a γ-secretase modulator, inhibiting Notch1 cleavage in TNBC cells. This action significantly reduces mammosphere formation and tumor growth in preclinical models .
- Induction of Apoptosis : SS enhances the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This effect is particularly pronounced under oxidative stress conditions, where SS sensitizes cancer cells while protecting normal cells .
Metabolic Pathways
The metabolism of sulindac to this compound involves several enzymatic processes:
- Reduction by Methionine Sulfoxide Reductase : The conversion of (S)-sulindac to this compound is primarily catalyzed by methionine sulfoxide reductase A. This metabolic pathway is crucial for the bioactivation of sulindac into its more potent form .
- Cytochrome P450 System : Both epimers of sulindac are oxidized to sulindac sulfone via the cytochrome P450 system, which plays a significant role in determining the pharmacokinetics and dynamics of these compounds .
Colorectal Polyp Reduction
Clinical trials have demonstrated the efficacy of this compound in reducing colorectal polyps, particularly in patients with familial adenomatous polyposis (FAP):
Study | Dosage | Duration | Results |
---|---|---|---|
Labayle et al. (1991) | 300 mg/day | 8 months | 100% regression in 6 patients |
Giardiello et al. (1993) | 300 mg/day | 9 months | 44% reduction in polyp number |
Nugent et al. (1993) | 400 mg/day | 6 months | Significant decrease in epithelial cell proliferation |
These studies highlight that SS not only reduces the number and size of polyps but also affects cellular proliferation rates within the gastrointestinal tract .
Hematological Malignancies
In addition to colorectal cancer, SS has shown promise in treating hematological malignancies:
- Leukemia Models : Research indicates that SS can reverse aberrant self-renewal in progenitor cells associated with acute myeloid leukemia (AML). It downregulates β-catenin and γ-catenin pathways, suggesting a potential therapeutic role for SS in leukemia treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption and metabolism:
特性
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHFZJPXXOYNR-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049078 | |
Record name | Sulindac sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49627-27-2, 32004-67-4 | |
Record name | Sulindac sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulindac sulfide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulindac sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULINDAC SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。